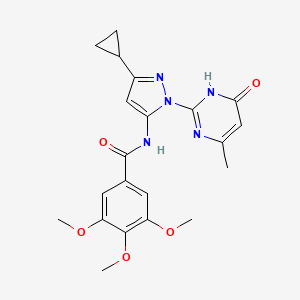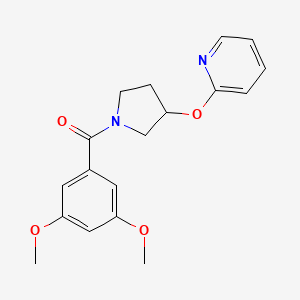![molecular formula C17H12F2N2O2 B2403510 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde CAS No. 956410-13-2](/img/structure/B2403510.png)
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethoxyphenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde typically involves the difluoromethylation of appropriate precursors. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective synthesis . The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carboxylic acid.
Reduction: Formation of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects . The pyrazole ring may also play a role in stabilizing the compound’s interactions with its targets .
相似化合物的比较
Similar Compounds
- 3-[4-(Trifluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
- 3-[4-(Methoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
- 3-[4-(Chloromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-17(19)23-15-8-6-12(7-9-15)16-13(11-22)10-21(20-16)14-4-2-1-3-5-14/h1-11,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGMZKKFZECOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea](/img/structure/B2403428.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2403429.png)


![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)
![N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2403436.png)



![2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2403442.png)

![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403450.png)
